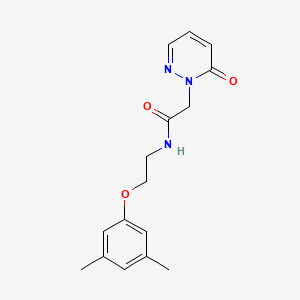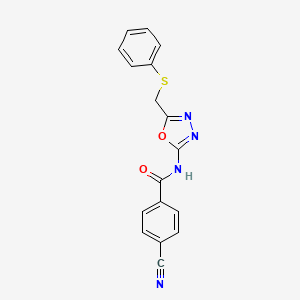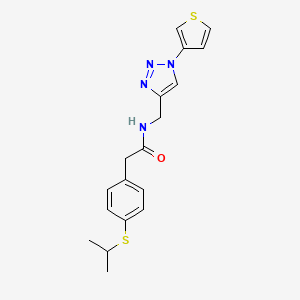![molecular formula C21H20N4O5S B2453285 4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide CAS No. 2415491-69-7](/img/structure/B2453285.png)
4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzenesulfonamide group, and a pyrazole ring (4-pyrazol-1-ylphenyl). These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry would typically be used to determine the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrolidinone ring could participate in nucleophilic substitution reactions, and the sulfonamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- A series of benzenesulfonamides, including the mentioned compound, were synthesized for potential applications in cancer treatment. These compounds showed significant cytotoxicity and tumor specificity, suggesting their use as anticancer agents. Specifically, certain derivatives demonstrated notable inhibitory effects on human carbonic anhydrase isoforms, which are relevant in cancer research (Gul et al., 2016).
Anticancer Potential
- Compounds of this type have been explored for their role in inhibiting breast cancer. Molecular docking studies have shown that some synthesized benzenesulfonamide derivatives exhibit binding energies suggesting potential as anti-breast cancer agents (Kumar et al., 2021).
Anti-Inflammatory and Analgesic Effects
- Several benzenesulfonamide derivatives have been studied for their anti-inflammatory activities. In vivo studies showed that some of these compounds had greater anti-inflammatory effects compared to reference drugs like celecoxib, with minimal or no ulcerogenic effects (Mustafa et al., 2016).
Applications in Microbial Resistance
- Research has been conducted on the antimicrobial activities of benzenesulfonamide derivatives. These studies revealed that some compounds exhibited significant activity against various bacterial strains, indicating their potential in addressing microbial resistance (Jamode et al., 2009).
Inhibitory Effects on Specific Enzymes
- Benzenesulfonamide derivatives have been evaluated for their inhibitory effects on specific enzymes like carbonic anhydrases and kynurenine 3-hydroxylase. These inhibitory activities are crucial for understanding the compound's potential in various therapeutic areas, including neurology and oncology (Yamali et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(15-2-4-16(5-3-15)24-13-1-12-22-24)14-23-31(29,30)18-8-6-17(7-9-18)25-20(27)10-11-21(25)28/h1-9,12-13,19,23,26H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWAUNURQPARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2453204.png)

![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)
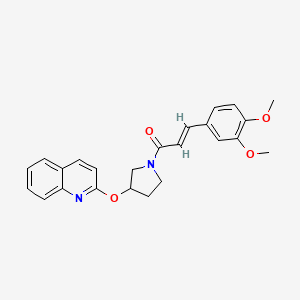

![ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2453211.png)
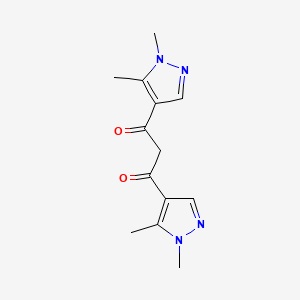
![N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B2453214.png)
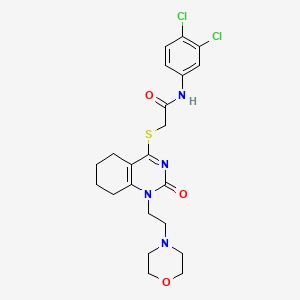
![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)
